molecular formula C12H16O5 B8776168 Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate

Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate

Cat. No.: B8776168
M. Wt: 240.25 g/mol
InChI Key: CEAKAIYDERWAJF-UHFFFAOYSA-N
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Description

Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 2-(3-ethoxy-2-oxocyclohex-3-en-1-yl)-2-oxoacetate

InChI

InChI=1S/C12H16O5/c1-3-16-9-7-5-6-8(10(9)13)11(14)12(15)17-4-2/h7-8H,3-6H2,1-2H3

InChI Key

CEAKAIYDERWAJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCCC(C1=O)C(=O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

41.40 g (0.29 mol) of 2-ethoxycyclohex-2-en-1-one were dissolved in 310 mL of diethyl ether and 325 mL of 1M LiN(TMS)2 in tetrahydrofuran were added dropwise at 50° C. After 30 minutes at the same temperature, 44.2 mL of diethyloxalate were also added under stirring. The solution was kept at room temperature overnight (TLC chloroform). 300 mL of water were then added, the pH adjusted to 4-5 by adding 1N HCl and the resulting solution extracted with ethyl acetate. The organic layer was dried over Na2SO4 and evaporated to dryness. The crude was purified by chromatography on a silica gel column eluted by chloroform (76% yield as an oil).
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
44.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

41.40 g (0.29 mol) of 2-ethoxycyclohex-2-en-1-one were dissolved in 310 mL of diethyl ether and 325 mL of 1M LiN(1MS)2 in tetrahydrofuran were added dropwise at −50° C. After 30 minutes at the same temperature, 44.2 mL of diethyloxalate were also added under stirring. The solution was kept at room temperature overnight (TLC chloroform). 300 mL of water were then added, the pH adjusted to 4-5 by adding 1 N HCl and the resulting solution extracted with ethyl acetate. The organic layer was dried over Na2SO4 and evaporated to dryness. The crude was purified by chromatography on a silica gel column eluted by chloroform (76% yield as an oil).
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiN
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
44.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

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